N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that features a complex structure incorporating an indole moiety, a sulfonamide group, and an acetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.
Acetamide Introduction: Finally, the sulfonamide intermediate is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Automation: Utilizing automated reactors and continuous flow systems to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indole moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to the presence of the indole and sulfonamide groups, which are known to exhibit these activities.
Biological Studies: The compound can be used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions, enzyme inhibition, and other biochemical processes.
Mechanism of Action
The mechanism by which N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide: Lacks the 3-methyl group, which may affect its biological activity and binding affinity.
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide: Has a propionamide group instead of an acetamide group, potentially altering its pharmacokinetic properties.
Uniqueness
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[3-methyl-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-7-13(18-11(2)21)4-6-16(10)25(23,24)20-14-3-5-15-12(8-14)9-17(22)19-15/h3-8,20H,9H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLXIXRTMONHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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